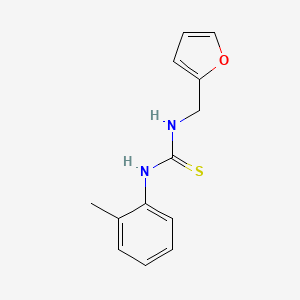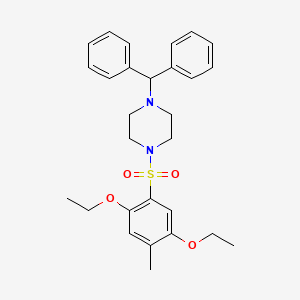![molecular formula C13H20ClN3O B2761403 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide CAS No. 2411285-96-4](/img/structure/B2761403.png)
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is a synthetic molecule that can be synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide involves the inhibition of certain enzymes and modulation of GPCRs. The compound binds to the active site of MAGL and inhibits its activity, leading to an increase in the levels of endocannabinoids such as anandamide. This, in turn, activates cannabinoid receptors and produces various physiological effects such as pain relief and anti-inflammatory effects. The compound also modulates the activity of GPCRs by binding to their allosteric sites, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has been shown to produce various biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. The compound has also been shown to modulate the activity of GPCRs involved in various physiological processes such as neurotransmission and hormone signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has several advantages and limitations for lab experiments. The compound is easy to synthesize and has good stability, making it suitable for use in various experimental settings. However, the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. The compound also has potential off-target effects due to its ability to modulate the activity of GPCRs, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide. One direction is to explore the potential of the compound as a therapeutic agent for various diseases such as pain, inflammation, and cancer. This may involve further studies on the compound's mechanism of action, pharmacokinetics, and toxicity. Another direction is to explore the potential of the compound as a tool for studying the activity of GPCRs and other proteins involved in various physiological processes. This may involve the development of new methods for detecting and quantifying the compound's effects on protein activity. Overall, 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has significant potential for scientific research and may lead to the development of new therapies and tools for studying biological processes.
Métodos De Síntesis
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide can be synthesized using a specific method that involves the reaction of 4-(cyclobutylmethyl)-1H-pyrazole with 2-chloro-N-(propan-2-yl)propanamide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has potential applications in scientific research, particularly in the field of medicine and biology. This compound has been studied for its ability to inhibit the activity of certain enzymes such as monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. Inhibition of MAGL has been shown to have therapeutic potential in the treatment of various diseases such as pain, inflammation, and cancer. 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has also been studied for its potential to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission and hormone signaling.
Propiedades
IUPAC Name |
2-chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-9(14)13(18)16-10(2)12-6-15-17(8-12)7-11-4-3-5-11/h6,8-11H,3-5,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGPOGBPWQOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCC2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

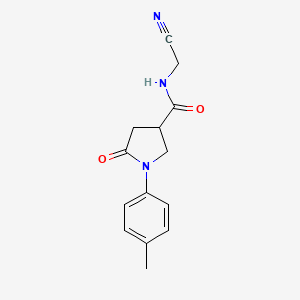

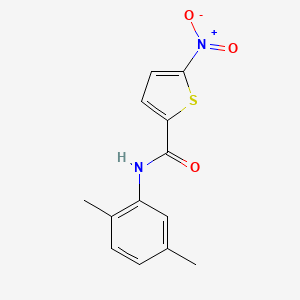
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)
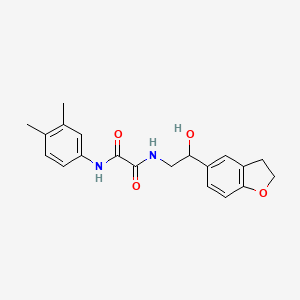
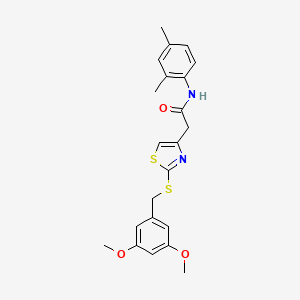
![3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761328.png)
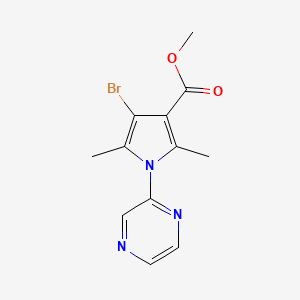

![3-Methyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2761339.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2761340.png)
![2-Chloro-1-(2,2-dioxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2761341.png)
